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Compound of Interest

Compound Name:
(R)-1-(2-Chlorophenyl)ethane-1,2-

diol

Cat. No.: B7988057 Get Quote

Physicochemical Identity
At its core, (R)-1-(2-Chlorophenyl)ethane-1,2-diol is a vicinal diol featuring a 2-chlorophenyl

moiety and a specific (R)-configuration at the benzylic carbon. It serves as a high-value chiral

intermediate, most notably in the synthesis of the anti-epileptic drug Cenobamate (Xcopri).

Molecular Specifications
Property Data

Chemical Name (1R)-1-(2-chlorophenyl)ethane-1,2-diol

CAS Number 32345-65-6

Molecular Formula C₈H₉ClO₂

Molecular Weight 172.61 g/mol

Chirality (R)-Enantiomer

Physical State
Viscous oil or low-melting solid (often isolated

as a crude oil in process chemistry)

Solubility
Soluble in alcohols (MeOH, IPA), ethyl acetate,

THF; sparingly soluble in water.[1][2]
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Synthetic Pathways & Causality
The synthesis of (R)-1-(2-Chlorophenyl)ethane-1,2-diol is not merely about connecting

atoms; it is about preserving stereochemical integrity while establishing the 1,2-diol

functionality.

Primary Route: Reduction of Chiral Mandelic Acid
Derivatives
The most robust industrial route leverages the "chiral pool" strategy, starting from (R)-2-

chloromandelic acid or its esters. This method is preferred over asymmetric dihydroxylation of

2-chlorostyrene for scale-up due to the lower cost of reagents and higher enantiomeric excess

(ee) stability.

Protocol Logic:

Starting Material: (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

Reagent Choice: Sodium Borohydride (NaBH₄) is used as the reducing agent.

Why? It selectively reduces the ester to the primary alcohol without racemizing the

benzylic center or over-reducing the benzylic alcohol.

Conditions: Methanol solvent at 0–35°C.

Critical Control Point: Temperature control is vital during quenching to prevent acid-

catalyzed racemization or elimination.
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Figure 1: Synthetic workflow from chiral precursor to epoxide intermediate.

Pharmaceutical Application: The Cenobamate Link
The primary utility of this diol is its role as a precursor to Cenobamate, a voltage-gated sodium

channel blocker.

Mechanism of Utilization
The diol is not the final pharmacophore but the stereochemical anchor.

Activation: The primary hydroxyl group of the diol is selectively activated (e.g., tosylated)

using organotin catalysts to distinguish it from the secondary benzylic hydroxyl.

Epoxidation: Treatment with base closes the ring to form (R)-2-chlorostyrene oxide.

Ring Opening: The epoxide is opened by a tetrazole nucleophile. The (R)-configuration of

the diol dictates the final (R)-configuration of the drug, which is essential for its binding

affinity.

Retrosynthetic Logic
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Figure 2: Retrosynthetic disconnection showing the diol's strategic position.

Analytical Characterization & Validation
Trust in a chiral intermediate requires rigorous validation of its enantiomeric excess (ee).

Standard HPLC methods for phenyl-1,2-diols can be adapted.

Chiral HPLC Protocol
To validate the (R)-isomer against the (S)-isomer or racemate:

Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).
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Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm or 220 nm (absorption of the chlorophenyl ring).

Expected Result: The enantiomers should resolve with baseline separation. The (R)-isomer

typically elutes differently depending on the specific column interaction (reference standards

recommended).

Self-Validating Check
Optical Rotation: A polarimeter check is a quick purity proxy.

NMR Verification: 1H NMR in CDCl₃ will show the benzylic proton as a doublet of doublets

(dd) around 4.8–5.1 ppm, distinct from the methylene protons.

Experimental Protocol: Laboratory Scale Synthesis
Note: This protocol is adapted from patent literature regarding Cenobamate intermediates.

Objective: Synthesis of (R)-1-(2-chlorophenyl)ethane-1,2-diol from (R)-methyl 2-(2-

chlorophenyl)-2-hydroxyacetate.

Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and addition

funnel.

Dissolution: Dissolve 107 g of (R)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate in 750 mL of

Methanol. Cool to 0–5°C.

Reduction: Slowly add 37.5 g of Sodium Borohydride (NaBH₄) portion-wise, maintaining

internal temperature below 10°C.

Reaction: Allow the mixture to warm to 25–35°C and stir for 3 hours. Monitor by TLC or

HPLC for disappearance of ester.

Workup:
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Distill off methanol under vacuum (keep T < 50°C).

Quench residue with water (400 mL) and extract with Ethyl Acetate (600 mL).

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Purification: If necessary, purify via column chromatography (DCM/MTBE) or use the crude

oil directly if purity >95%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7988057#r-1-2-chlorophenyl-ethane-1-2-diol-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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